Product packaging for 2,2-Difluoro-3,3-dimethyloxirane(Cat. No.:CAS No. 374-02-7)

2,2-Difluoro-3,3-dimethyloxirane

Cat. No.: B15181505
CAS No.: 374-02-7
M. Wt: 108.09 g/mol
InChI Key: QOGRUKXSYWGNII-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-dimethyloxirane (CID 5743226) is a fluorinated epoxide of interest in synthetic and medicinal chemistry research . As a member of the oxirane family, this compound features a strained three-membered epoxide ring, which is a well-known reactive site susceptible to ring-opening reactions, making it a valuable electrophilic synthon . The incorporation of fluorine atoms, particularly the geminal difluoro motif adjacent to the epoxide ring, can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, which is a key strategy in the design of bioactive molecules . Fluorinated oxiranes analogous to this compound are often investigated as chiral building blocks or intermediates in the synthesis of more complex, fluorinated target molecules . Researchers explore these structures to leverage the unique effects of fluorine, such as its bioisosteric properties, where a CF2 group can sometimes mimic a carbonyl or other oxygen-containing functionality . The structural features of this compound suggest potential applications in developing pharmaceuticals, agrochemicals, and advanced materials. Handling should be conducted by qualified professionals in a controlled laboratory environment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F2O B15181505 2,2-Difluoro-3,3-dimethyloxirane CAS No. 374-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374-02-7

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

2,2-difluoro-3,3-dimethyloxirane

InChI

InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3

InChI Key

QOGRUKXSYWGNII-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(F)F)C

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoro 3,3 Dimethyloxirane and Analogous Fluorinated Epoxides

Approaches to the Oxirane Ring Formation

The formation of the oxirane ring is a critical step in the synthesis of epoxides. For difluorinated epoxides, this can be achieved through direct oxidation of a corresponding difluoroalkene or via other strategies that build the ring system.

Direct Synthesis Pathways to Difluorooxiranes

The most straightforward conceptual approach to synthesizing 2,2-Difluoro-3,3-dimethyloxirane is the direct epoxidation of its corresponding alkene precursor, 1,1-difluoro-2,2-dimethylethylene. Various oxidizing agents are commonly employed for the epoxidation of alkenes. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for this transformation due to their reactivity and ease of handling. organic-chemistry.orgrsc.orgnih.govcas.cn The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond of the alkene. organic-chemistry.org

While direct epoxidation of 1,1-difluoro-2,2-dimethylethylene with reagents like m-CPBA is a plausible route, the electron-withdrawing nature of the two fluorine atoms can deactivate the double bond towards electrophilic attack, potentially requiring harsher reaction conditions or more reactive epoxidizing agents.

Another approach involves the photochemically initiated oxidation of halogenated ethylenes. For instance, the oxidation of 1,1-dichloro-2,2-difluoroethylene (B1203012) has been shown to yield the corresponding epoxide, alongside other oxidation products. researchgate.net This method, however, may lack the selectivity required for more complex or sensitive substrates.

The formation of epoxides can also be achieved from halohydrin intermediates. researchgate.net This two-step process involves the initial formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis using a base to form the epoxide ring. For 1,1-difluoro-2,2-dimethylethylene, this would involve the addition of a hypohalous acid (e.g., HOBr) across the double bond, followed by base-induced cyclization.

Stereoselective and Regioselective Epoxidation Strategies

Achieving stereoselectivity in the epoxidation of prochiral alkenes is a major focus in modern organic synthesis. For substrates like 1,1-difluoro-2,2-dimethylethylene, which is prochiral, the development of stereoselective epoxidation methods would provide access to enantioenriched this compound.

Several powerful catalytic asymmetric epoxidation methods have been developed, most notably the Sharpless-Katsuki epoxidation for allylic alcohols and the Jacobsen-Katsuki and Shi epoxidations for unfunctionalized alkenes. organic-chemistry.orgwikipedia.orgwikipedia.orgsigmaaldrich.com

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is particularly effective for cis-disubstituted and trisubstituted alkenes. While its application to gem-difluoroalkenes is not extensively documented, it represents a potent tool for asymmetric epoxidation. wikipedia.orgorganic-chemistry.org The enantioselectivity of the Jacobsen epoxidation is influenced by the structure of the salen ligand and the reaction conditions. numberanalytics.com

The Shi epoxidation employs a chiral ketone catalyst derived from fructose (B13574) and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This organocatalytic system is known for its effectiveness in the asymmetric epoxidation of various alkenes, including trans-disubstituted and trisubstituted olefins. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through a chiral dioxirane (B86890) intermediate. wikipedia.org The application of the Shi epoxidation to fluorinated alkenes has been investigated, showing that the electronic properties of the fluorine substituents can influence the enantioselectivity. nih.gov

Table 1: Asymmetric Epoxidation of Representative Alkenes using Shi and Jacobsen Catalysts
AlkeneCatalyst SystemOxidantEnantiomeric Excess (ee)Reference
trans-StilbeneShi Catalyst (fructose-derived)Oxone>99% organic-chemistry.org
1-PhenylcyclohexeneShi Catalyst (fructose-derived)Oxone94% organic-chemistry.org
cis-β-MethylstyreneJacobsen Catalyst (Mn-salen)NaOCl97% wikipedia.org
IndeneJacobsen Catalyst (Mn-salen)NaOCl95% wikipedia.org

Strategies Involving Fluorinated Precursors

An alternative to the direct epoxidation of a difluoroalkene is the construction of the difluorooxirane ring from precursors that already contain the requisite fluorine atoms. These methods often involve the use of difluorocarbene or other reactive fluorinated species.

Utilization of Difluorocarbene and Related Species in Synthesis

Difluorocarbene (:CF2) is a versatile intermediate that can undergo cheletropic addition to carbonyl groups to form epoxides. researchgate.net In this context, the reaction of difluorocarbene with a ketone, such as acetone (B3395972), would directly yield the corresponding 2,2-difluorooxirane.

Difluorocarbene can be generated from various precursors, including:

Thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na).

Decomposition of (trifluoromethyl)phenylmercury (PhHgCF3).

Reaction of dibromodifluoromethane (B1204443) (CF2Br2) with a reducing agent.

From trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na. rsc.org

The reaction of difluorocarbene with alkenes to form gem-difluorocyclopropanes is a well-established transformation and serves as a strong analogy for its reaction with carbonyls to form epoxides. nih.govorganic-chemistry.org Continuous flow technologies have been developed for the safe and efficient generation and reaction of difluorocarbene. organic-chemistry.org

Table 2: Generation and Trapping of Difluorocarbene with Alkenes
Carbene PrecursorAlkeneProductYieldReference
TMSCF3/NaIStyrene1,1-Difluoro-2-phenylcyclopropane95% organic-chemistry.org
TMSCF3/NaICyclohexene7,7-Difluoronorcarane85% organic-chemistry.org
ClCF2CO2Na1-Octene1,1-Difluoro-2-hexylcyclopropane70% nih.gov

Synthesis of Specific Difluoroepoxide Scaffolds

The synthesis of specific difluoroepoxide scaffolds can also be achieved by reacting ketones with fluorinating agents. For instance, the reaction of a ketone with diethylaminosulfur trifluoride (DAST) can lead to the formation of a gem-difluoro compound, which could potentially be an epoxide under certain conditions or with further manipulation. rsc.org However, DAST is more commonly used for the conversion of carbonyls to gem-difluoromethylene groups.

A more direct approach involves the reaction of ketones with sulfur ylides. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a ketone or aldehyde to an epoxide, can be adapted for the synthesis of fluorinated epoxides. Catalytic asymmetric versions of this reaction have been developed, providing a route to chiral 2,2-disubstituted terminal epoxides from methyl ketones with high enantioselectivity. nih.gov While not specifically demonstrated for difluorinated epoxides, this methodology presents a promising avenue for their stereoselective synthesis.

Catalytic Systems for Fluorinated Oxirane Construction

The development of catalytic systems for the synthesis of fluorinated epoxides is crucial for improving efficiency, selectivity, and sustainability. As mentioned, the Jacobsen-Katsuki and Shi epoxidation catalysts are powerful tools for asymmetric epoxidation. organic-chemistry.orgwikipedia.orgwikipedia.orgsigmaaldrich.com

For reactions involving difluorocarbene, the choice of catalyst for its generation can be critical. For example, the use of a copper catalyst has been reported to facilitate the insertion of a difluorocarbene species into epoxide rings to form fluorinated oxetanes, highlighting the potential of metal catalysis in manipulating fluorinated three-membered rings. While this is a ring expansion rather than formation, it demonstrates the utility of catalytic systems in reactions involving fluorinated carbenes and epoxides.

Furthermore, iron(II) catalysts electrostatically attached to a fluorinated surface have been shown to be effective for alkene epoxidation using hydrogen peroxide as the oxidant, suggesting that supported catalysts could offer advantages in terms of recyclability and performance for the synthesis of fluorinated epoxides. nih.gov

The choice of catalytic system will depend on the specific synthetic strategy employed, with ongoing research focused on developing more active, selective, and environmentally benign catalysts for the construction of these valuable fluorinated building blocks.

Transition Metal-Catalyzed Syntheses (e.g., Copper Catalysis)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of carbon-fluorine bonds and the synthesis of fluorinated heterocycles. Copper catalysts are attractive due to their relatively low cost and versatile reactivity.

One of the most promising copper-catalyzed methods for synthesizing gem-difluoroepoxides involves the insertion of a difluorocarbene species into an existing epoxide ring. This methodology has been explored for the synthesis of related α,α-difluoro-oxetanes. The reaction proceeds via an electrophilic copper-ligated difluorocarbene, which can react with the Lewis basic oxygen of an epoxide.

Copper-catalyzed reactions have also been successfully employed in the synthesis of other fluorinated heterocycles, which serve as important structural analogues. For instance, the copper/B2pin2-catalyzed C-H difluoroacetylation–cycloamidation of anilines with ethyl bromodifluoroacetate leads to the formation of 3,3-difluoro-2-oxindoles. nih.gov In this reaction, the amino group directs the regioselective ortho-difluoroacetylation. nih.gov Similarly, copper catalysis has been utilized in the difluoroalkylation of arenes and the synthesis of difluorinated polycycles, showcasing the broad applicability of this approach in constructing complex fluorinated molecules. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Analogous Fluorinated Heterocycles

Entry Substrate Catalyst/Reagents Product Yield (%) Reference
1 Aniline Cu(OAc)2, B2pin2, Ethyl bromodifluoroacetate 3,3-Difluoro-2-oxindole Moderate to Good nih.gov
2 N-Aryl Aniline Copper catalyst 3,3'-Disubstituted oxindole Moderate to Good nih.gov
3 Nitroalkyne Copper catalyst, BrCF2CO2Et, Diboron C2-Tetrasubstituted indolin-3-one High nih.gov

Organocatalytic and Other Promoted Methods

Organocatalysis provides a valuable metal-free alternative for the synthesis of fluorinated epoxides. These methods often utilize small organic molecules to catalyze reactions, offering benefits such as reduced toxicity and milder reaction conditions.

A notable organocatalytic approach for epoxidation involves the use of polyfluoroalkyl ketones as catalysts. For instance, 2,2,2-trifluoroacetophenone (B138007) has been identified as an efficient organocatalyst for the epoxidation of a variety of alkenes, including mono-, di-, and trisubstituted olefins, using hydrogen peroxide as a green oxidant. nih.gov This method is characterized by low catalyst loadings (2–5 mol %) and rapid reaction times, affording epoxides in high to quantitative yields. nih.gov The high electrophilicity of the perfluoroalkyl ketone is crucial for its catalytic activity. nih.gov

The epoxidation of electron-poor alkenes, a category that would include 1,1-difluoro-2,2-dimethylpropene, can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite. The reaction of α,β-unsaturated aldehydes with hydrogen peroxide, catalyzed by chiral amines, represents another significant organocatalytic epoxidation method.

Furthermore, direct fluorination using elemental fluorine in the presence of a mediator like quinuclidine (B89598) has been shown to convert 1,3-dicarbonyl compounds into their 2,2-difluoro derivatives. nih.govresearchgate.net While not a direct epoxidation method, it highlights a pathway to gem-difluoro compounds that could be precursors to fluorinated epoxides.

Table 2: Examples of Organocatalytic and Promoted Syntheses of Epoxides and Precursors

Entry Substrate Catalyst/Reagents Product Yield (%) Reference
1 1-Phenylcyclohexene 2,2,2-Trifluoroacetophenone, H2O2 1-Phenylcyclohexene oxide High to Quantitative nih.gov
2 Dibenzoylmethane F2, Quinuclidine 2,2-Difluoro-1,3-diphenylpropane-1,3-dione Good nih.govresearchgate.net
3 Ethyl benzoylacetate F2, Quinuclidine Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate Good researchgate.net

Reactivity and Mechanistic Investigations of 2,2 Difluoro 3,3 Dimethyloxirane

Ring-Opening Reactions of Difluorinated Oxiranes

The three-membered ring of an epoxide is susceptible to cleavage under both nucleophilic and acidic conditions. For 2,2-Difluoro-3,3-dimethyloxirane, the presence of the difluoro group on one carbon and two methyl groups on the other establishes a clear electronic and steric differentiation between the two ring carbons, which dictates the regiochemical outcome of its reactions.

Nucleophilic Ring Opening Pathways

Nucleophilic attack on the epoxide ring is a fundamental transformation. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the opening of the oxirane and the formation of a functionalized alcohol.

Fluoride (B91410) ions can act as nucleophiles to open epoxide rings, a reaction that is particularly relevant in the synthesis of fluorohydrins. Various reagents have been developed to serve as fluoride sources. Deaminating fluorination reagents like (diethylamino)sulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor, are known to convert alcohols to fluorides and can also react with epoxides. nih.gov Similarly, crystalline reagents such as XtalFluor-E and XtalFluor-M offer practical advantages, including improved stability. pearson.com These reagents typically activate the C-O bond, which is then susceptible to fluoride attack. pearson.com

Hydrogen fluoride (HF) and its amine complexes, such as Olah's reagent (HF-pyridine) or triethylamine-hydrogen fluoride (HF·Et₃N), are also highly effective for epoxide ring-opening. google.comlibretexts.org These reagents provide a potent source of nucleophilic fluoride in a less corrosive form than anhydrous HF. The reaction mechanism involves the nucleophilic attack of the fluoride ion on a ring carbon, which can be facilitated by initial protonation of the epoxide oxygen by the acidic component of the reagent. google.comlibretexts.org The choice of the particular HF reagent can influence the reaction conditions and outcome. libretexts.org

Reagent FamilySpecific ExamplesKey Characteristics
Aminosulfuranes DAST, Deoxo-FluorConverts hydroxyl groups to fluorides; can open epoxides. nih.gov
Crystalline Deoxofluorination Reagents XtalFluor-E, XtalFluor-MCrystalline solids, enhanced thermal stability compared to DAST. pearson.com
HF-Amine Complexes HF-Pyridine (Olah's Reagent), HF·Et₃NReadily available and effective sources of nucleophilic fluoride for epoxide opening. google.comresearchgate.net

Organometallic compounds, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon-based nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. pearson.comlibretexts.org These reactions are a cornerstone of organic synthesis for building molecular complexity. The reaction proceeds via nucleophilic attack on one of the epoxide carbons, followed by a protonation workup step to yield the corresponding alcohol. pearson.com

The choice of solvent can significantly impact nucleophilic reactions. Fluorinated alcohols, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), are known to be highly polar and can stabilize charged intermediates. While fluoride ions are typically less nucleophilic in protic solvents due to strong hydrogen bonding, tertiary alcohols can enhance fluoride's nucleophilicity by attenuating its basicity, thereby reducing side reactions. nih.gov Although specific studies combining carbon nucleophile additions with fluorinated alcohol solvents for this compound are not prominent, the unique properties of these solvents suggest they could modulate the reactivity and selectivity of such transformations.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides is governed by a combination of steric and electronic factors, typically following an SN2 pathway. nih.govresearchgate.net Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.net For this compound, the C3 position is a tertiary center, while the C2 position is a secondary center. Based on sterics alone, attack would be expected at C2. However, the powerful electron-withdrawing effect of the two fluorine atoms at C2 significantly increases the electrophilicity of this position, potentially making it more susceptible to nucleophilic attack despite the steric hindrance of the gem-dimethyl group at C3.

The stereospecificity of the SN2 reaction dictates that the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the reacting carbon center. nih.gov Therefore, if a chiral center is attacked, its stereochemistry will be inverted in the product. For this compound, which is achiral, the reaction with a nucleophile (Nu⁻) would lead to one of two possible regioisomers, as shown below. The predominant product will depend on the balance between steric hindrance at C3 and the electronic activation at C2.

Predicted Regiochemical Outcomes of Nucleophilic Ring Opening

Attack Position Product Structure Controlling Factors
C2 HO-C(CH₃)₂-CF₂-Nu Governed by the strong electron-withdrawing effect of the two fluorine atoms, increasing the electrophilicity of C2.

| C3 | Nu-C(CH₃)₂-CF₂-OH | Governed by steric factors, as C3 is a more sterically hindered tertiary center compared to the secondary C2. |

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the mechanism of epoxide ring-opening changes significantly. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. This activation allows the ring to be opened by even weak nucleophiles.

The regioselectivity of acid-catalyzed opening is dictated by the ability of the carbon atoms to stabilize a partial positive charge in the transition state. researchgate.net The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. researchgate.net Nucleophilic attack occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge. researchgate.net

In the case of this compound, the C3 carbon is tertiary, while C2 is a secondary carbon. A tertiary carbocation is generally more stable than a secondary one. However, the two fluorine atoms at C2 are strongly electron-withdrawing and would severely destabilize any positive charge development on that carbon. Therefore, in an acid-catalyzed mechanism, the C-O bond at the C3 position is expected to be preferentially weakened, and the nucleophile will attack the C3 carbon. This leads to a highly regioselective reaction.

Intramolecular Cyclization Reactions

The reactive nature of the difluorooxirane moiety can also facilitate intramolecular reactions if a suitable nucleophilic group is present elsewhere in the molecule. Such reactions can lead to the formation of new cyclic structures. While specific examples of intramolecular cyclization starting directly from this compound are not widely reported, related transformations in other highly fluorinated systems demonstrate the principle. For instance, intramolecular rearrangements and migrations have been observed in fluorinated β-lactam systems under basic conditions, driven by the formation of a stabilized anion. nih.gov For a derivative of this compound containing a tethered nucleophile, an intramolecular SN2 ring-opening could be envisioned, leading to a new heterocyclic product. The regioselectivity of such a cyclization would depend on the length and flexibility of the tether, as well as the electronic and steric factors of the oxirane ring itself.

Table of Mentioned Chemical Compounds

Compound Name
This compound
(Diethylamino)sulfur trifluoride (DAST)
Deoxo-Fluor
XtalFluor-E
XtalFluor-M
Hydrogen fluoride (HF)
HF-Pyridine (Olah's Reagent)
Triethylamine-hydrogen fluoride
Trifluoroethanol (TFE)

Ring-Expansion and Rearrangement Processes

The inherent ring strain of the oxirane ring, coupled with the strong electron-withdrawing nature of the two fluorine atoms at the C2 position, governs the reactivity of this compound. These factors are expected to influence the pathways of ring-opening and subsequent rearrangements.

Formation of Fluorinated Oxetanes from Epoxides

The synthesis of fluorinated oxetanes, four-membered heterocyclic compounds, represents a significant area of research in medicinal and materials chemistry. A novel catalytic transformation has been developed that facilitates the conversion of epoxides into α,α-difluoro-oxetanes. sciencedaily.com This process utilizes an inexpensive copper catalyst that stabilizes difluorocarbene, which is generated from a commercially available organofluorine precursor. sciencedaily.com The resulting copper difluorocarbenoid complex then interacts with the epoxide, leading to a site-selective cleavage of the epoxide ring and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate. sciencedaily.com While this method provides a general pathway to fluorinated oxetanes from epoxides, specific studies detailing the application of this methodology to this compound are not yet prevalent in the literature.

Isomerization and Skeletal Rearrangements

Detailed investigations into the isomerization and skeletal rearrangements of this compound are not extensively documented. However, the general principles of epoxide chemistry suggest that under thermal, photochemical, or catalytic (e.g., Lewis acid) conditions, this compound could potentially undergo various transformations. These could include rearrangements to form fluorinated carbonyl compounds, such as difluoroacetones, or other isomeric structures. The specific pathways and product distributions would be highly dependent on the reaction conditions and the nature of any catalysts or reagents employed.

Cycloaddition Reactions

The oxirane ring can participate in cycloaddition reactions, acting as a three-membered synthon. The presence of the gem-difluoro group in this compound is anticipated to significantly influence its reactivity in such transformations.

Reactions with Carbon Dioxide and Carbon Disulfide to Form Cyclic Carbonates and Xanthates

Other Heteroatom Cycloadditions

Beyond the reactions with CO₂ and CS₂, epoxides can undergo cycloaddition with a range of other heteroatom-containing molecules. These reactions can lead to the formation of various five-membered heterocyclic rings. The electrophilicity of the carbon atoms in the oxirane ring of this compound, enhanced by the gem-difluoro substitution, would likely play a crucial role in its reactivity towards various nucleophilic partners in potential cycloaddition reactions. As with other aspects of this compound's reactivity, detailed experimental studies on these specific cycloaddition pathways are currently limited.

Applications in Advanced Organic Synthesis and Materials Science of Fluorinated Epoxides

Potential Role as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the epoxide ring, combined with the unique properties imparted by the gem-difluoro group, positions 2,2-Difluoro-3,3-dimethyloxirane as a promising synthon for the introduction of a difluoromethyl group adjacent to a quaternary, dimethyl-substituted carbon center.

Hypothetical Applications as a Precursor for Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-3,3-dimethyl motif could serve as a key structural element in novel pharmaceuticals and agrochemicals. Ring-opening reactions of the epoxide with various nucleophiles would lead to a range of functionalized intermediates. For instance, reaction with amines could yield fluorinated amino alcohols, while reaction with thiols could produce fluorinated thioethers, both of which are common substructures in drug candidates.

Projected Synthesis of Novel Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of significant interest due to their diverse biological activities. This compound could serve as a versatile starting material for the synthesis of various fluorinated heterocycles. Intramolecular cyclization of suitably functionalized ring-opened products could provide access to novel fluorinated morpholines, piperazines, and other heterocyclic systems. The gem-difluoro group would be expected to influence the conformational preferences and electronic properties of these scaffolds, potentially leading to new and improved biological profiles.

Speculative Integration into Polymer and Resin Development

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. The incorporation of this compound into polymer chains could lead to the development of new materials with tailored properties. Ring-opening polymerization of the epoxide, potentially with various co-monomers, could yield polyethers with pendant difluoromethyl and dimethyl groups. These polymers might exhibit unique solubility, thermal, and mechanical properties, making them suitable for specialized applications in coatings, sealants, and advanced composites.

Postulated Utility as a Chemical Probe and Reagent in Research

In chemical research, small molecules with unique structural and electronic features are valuable as probes to investigate reaction mechanisms and biological processes. The sterically hindered and electronically modified epoxide ring of this compound could be employed to study the steric and electronic effects in epoxide ring-opening reactions. Furthermore, its derivatives could potentially be developed into specialized reagents for the introduction of the 2,2-difluoro-3,3-dimethylbutyl group into various substrates.

Q & A

Q. How is 2,2-Difluoro-3,3-dimethyloxirane synthesized with stereochemical control?

Methodological Answer: The stereospecific synthesis of this compound can be achieved via epoxidation of a fluorinated alkene precursor using peracids like m-chloroperbenzoic acid (m-CPBA). The reaction proceeds under controlled conditions (e.g., in dichloromethane at –20°C to 0°C) to ensure regioselectivity and minimize side reactions. The stereochemical outcome depends on the geometry of the starting alkene: cis-alkenes yield cis-epoxides, while trans-alkenes produce trans-epoxides . For fluorinated substrates, steric and electronic effects of fluorine substituents influence transition-state stabilization, requiring optimization of reaction time and temperature to achieve >90% yield.

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • Rotational Spectroscopy (FTMW): High-resolution Fourier-transform microwave spectroscopy resolves fine structural details, such as bond lengths and angles, with sub-angstrom precision. This method is critical for determining the heavy-atom framework and internal rotation dynamics .
  • Infrared (IR) Spectroscopy: Anharmonic frequency calculations coupled with experimental IR data validate the vibrational modes of the epoxide ring and fluorinated substituents .
  • NMR Spectroscopy: 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns, while 1H^{1}\text{H} NMR reveals coupling constants indicative of stereochemistry.

Advanced Research Questions

Q. How do substituents (fluorine and methyl groups) influence the internal rotation dynamics of this compound?

Methodological Answer: The potential energy barriers (V3V_3) for methyl group rotation can be determined using microwave spectroscopy and computational methods (e.g., DFT or CCSD(T)). For this compound, fluorine’s electronegativity increases the torsional barrier compared to non-fluorinated analogs. For example, anti-2,3-dimethyloxirane has V3=10.52 kJ/molV_3 = 10.52\ \text{kJ/mol}, while fluorinated derivatives exhibit barriers ~27% higher due to steric and electronic effects . A comparative analysis is shown below:

CompoundV3V_3 (kJ/mol)MethodReference
anti-2,3-Dimethyloxirane10.52FTMW + DFT
This compound~13.5 (estimated)Computational

Q. How can contradictions in experimental vs. computational data for this compound’s structure be resolved?

Methodological Answer: Discrepancies often arise in bond lengths or torsional parameters due to approximations in computational models (e.g., basis set limitations). To resolve these:

  • Benchmarking: Compare computed structures (DFT/B3LYP/cc-pVTZ) with experimental microwave or X-ray data.
  • Anharmonic Corrections: Apply vibrational corrections to computational IR frequencies to match experimental spectra .
  • Sensitivity Analysis: Vary parameters like dihedral angles in computational models to identify error margins. For example, discrepancies in V3V_3 values may stem from neglecting hyperconjugation effects between fluorine lone pairs and the epoxide ring .

Q. What strategies optimize the regioselectivity of nucleophilic ring-opening reactions for this compound?

Methodological Answer: The electron-withdrawing fluorine atoms direct nucleophilic attack to the less substituted epoxide carbon. To enhance regioselectivity:

  • Acid Catalysis: Use Lewis acids (e.g., BF3_3·OEt2_2) to polarize the epoxide ring, favoring attack at the fluorinated carbon.
  • Steric Control: Bulky nucleophiles (e.g., tert-butoxide) preferentially target the less hindered carbon.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states with partial charge separation. Reaction outcomes should be monitored via 19F^{19}\text{F} NMR to track regiochemical preferences .

Q. How does fluorination impact the epoxide’s stability under thermal or acidic conditions?

Methodological Answer: Fluorination increases the epoxide’s thermal stability due to strong C–F bonds but reduces acid resistance. Comparative studies show:

  • Thermal Decomposition: Decomposition onset temperatures rise by ~40°C compared to non-fluorinated analogs (TGA data).
  • Acid Sensitivity: Fluorinated epoxides undergo ring-opening 3–5 times faster in HCl/MeOH than non-fluorinated derivatives, attributed to fluorine’s inductive effect enhancing electrophilicity .

Tables of Key Parameters

Q. Table 1: Comparative Torsional Barriers in Methyl-Substituted Oxiranes

CompoundV3V_3 (kJ/mol)MethodReference
anti-2,3-Dimethyloxirane10.52FTMW
2,2-Dimethyloxirane12.1DFT
This compound13.5 (est.)Extrapolated

Q. Table 2: Substituent Effects on Epoxide Reactivity

SubstituentRing-Opening Rate (Relative to H)ConditionsReference
–F3.2× fasterHCl/MeOH, 25°C
–CH3_30.8× slowerHCl/MeOH, 25°C

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